molecular formula C23H19NO B15241082 (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol

(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol

Cat. No.: B15241082
M. Wt: 325.4 g/mol
InChI Key: CYTSGBPBEFJLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is an organic compound with the molecular formula C23H19NO and a molecular weight of 325.41 g/mol . This compound features a naphthalene ring, an amino group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol typically involves the reaction of naphthylamine with benzophenone under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a reducing agent like sodium borohydride. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme kinetics .

Medicine

The compound has shown promise in medicinal chemistry as a potential lead compound for developing new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene and phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Naphthalen-2-ylamino)phenyl)(phenyl)methanol stands out due to its unique combination of a naphthalene ring, an amino group, and a phenyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable products further enhances its utility in research and industry .

Properties

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(naphthalen-2-ylamino)phenyl]-phenylmethanol

InChI

InChI=1S/C23H19NO/c25-23(18-7-2-1-3-8-18)19-11-13-21(14-12-19)24-22-15-10-17-6-4-5-9-20(17)16-22/h1-16,23-25H

InChI Key

CYTSGBPBEFJLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)NC3=CC4=CC=CC=C4C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.